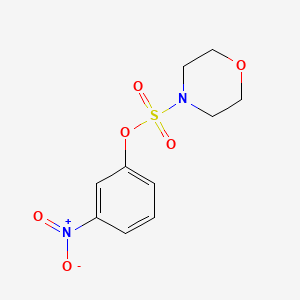

3-Nitrophenyl morpholine-4-sulfonate

Description

Overview of Sulfonate Ester Chemistry in Advanced Synthetic Methodologies

Sulfonate esters are a critical class of organic compounds characterized by the functional group R-SO₂-OR'. They are widely recognized for the exceptional ability of the sulfonate group (e.g., tosylate, mesylate, triflate) to act as an excellent leaving group in nucleophilic substitution and elimination reactions. alfa-chemistry.com This reactivity stems from the stability of the resulting sulfonate anion, which is highly resonance-stabilized.

In advanced synthetic methodologies, sulfonate esters serve as versatile intermediates. alfa-chemistry.comorganic-chemistry.org They are frequently employed to activate alcohols for subsequent reactions, converting a poor leaving group (hydroxyl) into a highly effective one. chemicalbook.com Beyond simple substitution reactions, aryl sulfonate esters are valuable partners in a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The inherent stability and reactivity of the sulfonate ester moiety position it as a vital tool for constructing complex molecular frameworks. alfa-chemistry.com

Significance of Morpholine (B109124) Derivatives as Versatile Building Blocks in Chemical Synthesis

Morpholine is a saturated heterocycle containing both an amine and an ether functional group. This unique combination imparts favorable physicochemical properties, such as high polarity and aqueous solubility, making it a "privileged structure" in medicinal chemistry. researchgate.net The morpholine ring is a common feature in numerous approved pharmaceutical agents, where it can enhance potency, improve pharmacokinetic profiles, and serve as a key component of a molecule's pharmacophore. researchgate.netresearchgate.net

From a synthetic standpoint, the morpholine scaffold is a versatile and readily accessible building block. researchgate.netnih.gov It can be easily introduced into molecules as a secondary amine reagent or constructed through various synthetic routes. researchgate.netnih.gov Its derivatives are used not only in drug discovery but also in the agrochemical industry as fungicides and herbicides and in materials science as curing agents and corrosion inhibitors. researchgate.net The chemical stability and synthetic accessibility of morpholine derivatives make them indispensable components in the creation of functional molecules. nih.gov

Contextualization of Nitroaromatic Moieties in Modern Chemical Transformations

Nitroaromatic compounds, characterized by one or more nitro groups (-NO₂) attached to an aromatic ring, are fundamental building blocks in industrial and laboratory-scale synthesis. tandfonline.com The nitro group is one of the strongest electron-withdrawing groups, a property that profoundly influences the reactivity of the aromatic ring. google.com This strong electron-withdrawing nature activates the ring towards nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace a leaving group on the ring. google.com

Furthermore, the nitro group itself is a versatile functional handle that can undergo a variety of chemical transformations. mdpi.com Most notably, it can be readily reduced to an amino group (-NH₂), providing a gateway to a vast array of other functionalities, such as anilines, which are precursors to amides, sulfonamides, and diazonium salts. tandfonline.com This transformative potential makes nitroaromatic compounds key intermediates in the synthesis of dyes, polymers, pesticides, and pharmaceuticals. tandfonline.comnih.gov

Research Rationale for Investigating 3-Nitrophenyl Morpholine-4-sulfonate

The specific molecular architecture of this compound, which combines the three aforementioned chemical entities, presents a compelling subject for chemical investigation. The rationale for its study is twofold, addressing existing knowledge gaps and exploring potential new reactivity.

While the chemistry of sulfonate esters is well-established, the specific subset derived from nitrophenols remains an area of active interest. The electronic properties of the nitrophenyl group can significantly modulate the reactivity of the sulfonate ester. The hydrolysis of nitrophenyl and dinitrophenyl sulfate (B86663) esters has been a subject of mechanistic studies, revealing how the electron-withdrawing nitro groups influence reaction rates and pathways. chemicalbook.com Investigating the 3-nitrophenyl isomer of a morpholine-4-sulfonate would contribute valuable data to this field, allowing for a more nuanced understanding of how substituent positions on the aromatic ring affect the stability and electrophilicity of the sulfonate ester.

The investigation into this compound is driven by its potential for unique reactivity. The molecule contains two key sites for chemical transformation: the sulfonate ester linkage and the nitro group.

Reactivity at the Sulfonate Center : The 3-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro substituent, which stabilizes the resulting phenoxide anion. This suggests that this compound could be a highly effective "morpholine-4-sulfonyl" transfer agent. It could react readily with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to generate morpholine-4-sulfonamides, -sulfonates, and -thiosulfonates, respectively. This provides a potential alternative to using the more traditional but highly reactive morpholine-4-sulfonyl chloride.

Transformation of the Nitro Group : The nitro group can be selectively reduced to an amine. This would yield 3-aminophenyl morpholine-4-sulfonate, a bifunctional molecule possessing a nucleophilic amine on the phenyl ring and an electrophilic sulfonate ester. This product could serve as a valuable monomer or intermediate for more complex syntheses.

The interplay between these two reactive sites could lead to novel intramolecular reactions or selective sequential transformations, expanding the synthetic utility of this class of compounds.

Data Tables

Due to the limited availability of specific experimental data for this compound in published literature, the following tables present data for a closely related isomer, 4-Nitrophenyl morpholine-4-sulfonate (CAS 1024-30-2) , to provide context for the expected physical properties.

Table 1: Physical Properties of 4-Nitrophenyl morpholine-4-sulfonate

| Property | Value | Source |

|---|---|---|

| CAS Number | 1024-30-2 | alfa-chemistry.com |

| Molecular Formula | C₁₀H₁₂N₂O₅S | alfa-chemistry.com |

| Molecular Weight | 272.28 g/mol | alfa-chemistry.com |

| Melting Point | 173 °C | alfa-chemistry.com |

| Boiling Point | 458.4 °C at 760 mmHg | alfa-chemistry.com |

| Density | 1.45 g/cm³ | alfa-chemistry.com |

Table 2: Potential Synthetic Reactions and Research Directions

| Reaction Type | Description | Potential Utility |

|---|---|---|

| Nucleophilic Substitution | Reaction with various nucleophiles (amines, alcohols) at the sulfur center, displacing the 3-nitrophenoxide leaving group. | Synthesis of a diverse library of morpholine-4-sulfonamides and other sulfonyl derivatives. |

| Nitro Group Reduction | Selective reduction of the -NO₂ group to an -NH₂ group using standard reducing agents (e.g., SnCl₂, H₂/Pd). | Creation of bifunctional building blocks for further elaboration in polymer or medicinal chemistry. |

| Cross-Coupling Reactions | Use as a substrate in transition-metal-catalyzed reactions, although the S-OAr bond is less commonly used than S-Cl for this purpose. | Potential for novel C-S bond formation methodologies. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl) morpholine-4-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S/c13-12(14)9-2-1-3-10(8-9)18-19(15,16)11-4-6-17-7-5-11/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBXVFQIPYYHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Nitrophenyl Morpholine 4 Sulfonate and Analogues

Strategic Approaches to the Formation of Sulfonate Esters

The primary disconnection for the synthesis of 3-Nitrophenyl morpholine-4-sulfonate is the sulfur-oxygen bond of the sulfonate ester. This suggests a convergent strategy involving the coupling of a morpholine-4-sulfonic acid derivative with 3-nitrophenol (B1666305).

The most direct and widely employed method for the synthesis of aryl sulfonate esters is the reaction of a phenol (B47542) with a sulfonyl chloride in the presence of a base. eurjchem.comresearchgate.net For the synthesis of this compound, this would involve the reaction of 3-nitrophenol with morpholine-4-sulfonyl chloride.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or acetonitrile, with a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. The general reaction scheme is depicted below:

Scheme 1: General synthesis of this compound from 3-nitrophenol and morpholine-4-sulfonyl chloride.

The reactivity of the sulfonyl chloride is a key factor in this transformation. Morpholine-4-sulfonyl chloride is a readily accessible reagent, typically prepared by the reaction of morpholine (B109124) with sulfuryl chloride. The presence of the electron-withdrawing nitro group on the phenol can increase its acidity, facilitating deprotonation by the base.

An alternative, though less common, approach involves the use of sulfonic acids directly. However, the direct esterification of a sulfonic acid with a phenol is often challenging and may require dehydrating agents or specialized catalytic systems.

While the reaction between a sulfonyl chloride and a phenol is often efficient, research into alternative catalytic systems aims to improve reaction conditions, yields, and substrate scope.

Transition-Metal Catalyzed Routes: Palladium-catalyzed cross-coupling reactions, which are powerful tools for C-N and C-O bond formation, have also been explored for the synthesis of related sulfonamides. researchgate.net For instance, the Suzuki-Miyaura coupling of in situ generated sulfamoyl chlorides with boronic acids has been reported. While not a direct synthesis of sulfonate esters from phenols, these methods highlight the potential for transition metals to facilitate the formation of sulfur-heteroatom bonds. More relevantly, palladium-catalyzed denitrative sulfonylation has been shown to form aryl sulfones from nitroarenes, suggesting that under certain conditions, the nitro group itself could be a handle for introducing the sulfonyl moiety, although this is less direct for ester formation. acs.org

Metal-Free Synthetic Routes: Recent advancements have focused on developing metal-free synthetic protocols. For the synthesis of aryl sulfonate esters, methods involving the electrochemical oxidation of phenols and sodium arenesulfinates have been developed, offering a sustainable and oxidant-free approach. acs.org Another metal-free approach involves the iodobenzene-catalyzed remote radical C-O cross-coupling of aminoquinolines with sulfonic acids to form aryl sulfonate esters. rsc.org While these methods are not directly applicable to the specific target molecule without modification, they represent the frontier of sulfonate ester synthesis.

For the synthesis of N-aryl morpholine analogues, which could be precursors or related structures, both transition-metal-catalyzed (e.g., Buchwald-Hartwig amination) and metal-free (e.g., nucleophilic aromatic substitution) N-arylation methodologies are well-established. rsc.org

Optimization of Reaction Parameters for Enhanced Yields and Purity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, and reagents is crucial for maximizing yield and purity.

The choice of solvent can significantly influence the rate and outcome of the sulfonylation reaction. Aprotic solvents are generally preferred to avoid solvolysis of the sulfonyl chloride.

| Solvent | Polarity (Dielectric Constant) | General Observations in Sulfonylation Reactions |

| Dichloromethane (CH₂Cl₂) | 9.1 | Commonly used, good solubility for reactants, inert. rsc.org |

| Acetonitrile (CH₃CN) | 37.5 | Can accelerate reactions due to its polarity, but may also promote side reactions. nih.gov |

| Tetrahydrofuran (THF) | 7.6 | A good solvent for many organic compounds, generally inert. |

| Toluene | 2.4 | Non-polar, can be useful for reactions at higher temperatures. nih.gov |

| 1,4-Dioxane | 2.2 | A less polar ether, sometimes used in coupling reactions. nih.gov |

This table presents a selection of common solvents and their general effects on sulfonylation reactions, based on analogous chemical transformations.

The reaction kinetics are influenced by the solvent's ability to solvate the reactants and intermediates. More polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. However, the solubility of all components, including the amine base and the resulting hydrochloride salt, must be considered to ensure a homogeneous reaction mixture and facilitate product isolation.

The choice of base and any additional catalyst is critical for the efficient formation of the sulfonate ester.

Base Selection: Pyridine and its derivatives, such as 4-dimethylaminopyridine (B28879) (DMAP), are often used as catalysts in acylation and sulfonylation reactions. Pyridine can act as a nucleophilic catalyst by forming a more reactive sulfonylpyridinium intermediate. The basicity of the amine should be sufficient to deprotonate the phenol without promoting side reactions.

| Base | pKa of Conjugate Acid | Role in Sulfonylation |

| Triethylamine (Et₃N) | 10.75 | Common non-nucleophilic base for acid scavenging. |

| Pyridine | 5.25 | Acts as a base and a nucleophilic catalyst. osti.gov |

| 4-Dimethylaminopyridine (DMAP) | 9.70 | Highly effective nucleophilic catalyst, often used in substoichiometric amounts. |

This table provides examples of bases commonly used in sulfonylation reactions and their respective roles.

Catalytic Systems: While the reaction is often conducted without a specific catalyst other than the base, Lewis acids could potentially activate the sulfonyl chloride. However, care must be taken to avoid side reactions with the nitro group or the morpholine moiety. As mentioned previously, transition-metal catalysts are an area of ongoing research for related transformations.

The purity of the reagents, particularly the morpholine-4-sulfonyl chloride, is paramount. Any hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid prior to the reaction will reduce the yield.

Development of Stereoselective Synthetic Pathways

The structure of this compound itself is achiral. However, if chiral centers are introduced into the morpholine ring or on a substituent of the nitrophenyl ring, the development of stereoselective synthetic pathways becomes relevant.

For analogues with a chiral morpholine scaffold, stereoselective synthesis can be approached in several ways:

Use of Chiral Starting Materials: Enantiomerically pure amino alcohols can be used to construct the chiral morpholine ring prior to sulfonylation.

Asymmetric Cyclization: Stereoselective cyclization of an achiral precursor to form the morpholine ring can be achieved using chiral catalysts.

Diastereoselective Reactions: If a chiral auxiliary is present on the molecule, a diastereoselective sulfonylation could be envisioned, although this is less common for the formation of the sulfonate ester itself.

Recent advancements in organocatalysis have enabled the asymmetric condensation of prochiral sulfinates and alcohols to produce enantioenriched sulfinate esters. nih.govwixsite.com While this applies to sulfinates rather than sulfonates, it demonstrates the potential for catalytic asymmetric methods in the synthesis of chiral sulfur-containing compounds. nih.govacs.org Should a chiral analogue of this compound be desired, these modern stereoselective methods would provide a valuable starting point for synthetic design.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 3 Nitrophenyl Morpholine 4 Sulfonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, a detailed map of the molecular framework, including atom connectivity and spatial relationships, can be constructed.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the constituent atoms.

1H NMR: The proton NMR spectrum is anticipated to show two distinct sets of signals corresponding to the morpholine (B109124) ring and the 3-nitrophenyl group. The four protons on the nitrophenyl ring would appear in the aromatic region (typically δ 7.5-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the nitro and sulfonate groups. The eight protons of the morpholine ring would produce signals in the aliphatic region, likely as two multiplets around δ 3.0-4.0 ppm, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, respectively. stackexchange.comechemi.com

13C NMR: The carbon spectrum would confirm the presence of ten unique carbon environments. Six signals would be expected in the aromatic region (δ 110-150 ppm) for the 3-nitrophenyl ring, and two signals in the aliphatic region (δ 45-70 ppm) for the morpholine moiety. nih.govrsc.org The carbon attached to the nitro group would be significantly influenced by its strong electron-withdrawing nature.

15N NMR: This technique, while less common, would provide direct information on the nitrogen atoms. Two signals would be expected: one for the sulfonamide nitrogen and another at a significantly different chemical shift for the nitro group nitrogen, reflecting their distinct electronic environments.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for 3-Nitrophenyl morpholine-4-sulfonate

| Atom Position | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl C1-SO3 | - | ~140-145 |

| Phenyl C2-H | ~8.0-8.2 | ~125-130 |

| Phenyl C3-NO2 | - | ~148-150 |

| Phenyl C4-H | ~8.3-8.5 | ~120-125 |

| Phenyl C5-H | ~7.7-7.9 | ~130-135 |

| Phenyl C6-H | ~8.1-8.3 | ~128-132 |

| Morpholine C-N | ~3.0-3.4 | ~45-50 |

| Morpholine C-O | ~3.7-4.0 | ~65-70 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (1H-1H) couplings. It would be used to trace the connectivity of protons within the 3-nitrophenyl ring and to confirm the adjacent relationships of the methylene groups within the morpholine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. This would definitively link the proton signals of the phenyl and morpholine rings to their corresponding carbon signals identified in the 13C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. Crucially, it would establish the key connection between the morpholine protons and the sulfonyl group (via the sulfonamide nitrogen) and between the protons on the 3-nitrophenyl ring and the sulfonyl group, thus confirming the entire molecular assembly of "this compound".

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, regardless of whether they are connected through bonds. This would provide information about the three-dimensional structure, such as the preferred conformation (likely a chair conformation) of the morpholine ring. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition and probing the stability of a molecule. For this compound (molecular formula C10H12N2O5S), HRMS would provide an exact mass measurement, confirming this formula with high precision.

Upon collision-induced dissociation, the molecule is expected to fragment in a predictable manner. The primary fragmentation pathways for aromatic sulfonamides often involve the cleavage of the S-N bond and the extrusion of sulfur dioxide (SO2). nih.govresearchgate.netresearchgate.net The presence of the nitro group would also direct specific fragmentation patterns.

Expected Fragmentation Pathways:

Cleavage of the S-N bond to generate the morpholine cation and the 3-nitrophenylsulfonate anion, or their neutral/radical counterparts.

Loss of a neutral SO2 molecule (64 Da) via rearrangement, a common pathway for aromatic sulfonamides. nih.govresearchgate.net

Fragmentation of the morpholine ring, leading to the loss of ethylene (B1197577) oxide.

Fragmentation of the 3-nitrophenyl group, including the characteristic loss of NO or NO2.

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Species | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]+ | C10H13N2O5S+ | 273.0540 | Protonated Molecular Ion |

| [M-SO2+H]+ | C10H13N2O3+ | 209.0921 | Loss of sulfur dioxide |

| [C6H4NO4S]- | C6H4NO4S- | 185.9869 | 3-nitrophenylsulfonate anion |

| [C4H8NO]+ | C4H8NO+ | 86.0600 | Morpholine fragment cation |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides the most definitive picture of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Based on studies of related nitrophenyl sulfonamides and morpholine derivatives, several structural features can be predicted for this compound. mdpi.comnih.govmdpi.com

In the crystal lattice, supramolecular interactions play a key role in the packing arrangement. While lacking traditional hydrogen bond donors like N-H or O-H, the molecule can participate in weaker interactions. C-H···O hydrogen bonds, involving the acidic protons of the aromatic ring or the morpholine methylene groups and the oxygen atoms of the sulfonate or nitro groups, are highly probable. nih.govresearchgate.net Furthermore, π-π stacking interactions between the electron-deficient 3-nitrophenyl rings of adjacent molecules are expected to be a significant stabilizing force in the crystal packing. researchgate.net

Computational and Theoretical Investigations into the Molecular and Electronic Structure of 3 Nitrophenyl Morpholine 4 Sulfonate

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. bhu.ac.inmdpi.com Methods like the hybrid B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) are frequently employed to provide a reliable balance between computational cost and accuracy for organic molecules, including sulfonamides and related derivatives. semanticscholar.orgresearchgate.net Such calculations are invaluable for determining optimized molecular geometries, vibrational frequencies, and a host of electronic properties in the ground state.

For 3-Nitrophenyl morpholine-4-sulfonate, DFT calculations would yield crucial data on bond lengths, bond angles, and dihedral angles. Based on studies of similar structures, such as diphenylsulfone and various benzosulfonamides, the geometry around the sulfur atom is expected to be a distorted tetrahedron. nih.govresearchgate.net The calculated geometric parameters are expected to align well with experimental data if it were available.

| Parameter | Predicted Value | Parameter | Predicted Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| S=O | ~1.45 | O=S=O | ~120 |

| S-N (morpholine) | ~1.68 | O=S=N | ~108 |

| S-O (ester) | ~1.60 | O=S=O (ester) | ~106 |

| N-O (nitro) | ~1.22 | C-S-N | ~105 |

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of this compound is critical for identifying the most stable, low-energy structures. The primary sources of conformational isomerism in this molecule are the chair-boat-twist boat forms of the morpholine (B109124) ring and the rotation around the S-N and S-O bonds.

Studies on morpholine and its derivatives show that the molecule predominantly adopts a chair conformation. researchgate.net For morpholine itself, the equatorial chair conformer is generally lower in energy than the axial conformer. researchgate.net In the case of this compound, the bulky sulfonate group attached to the nitrogen would likely favor an equatorial position to minimize steric hindrance. Further analysis, performed by systematically rotating the dihedral angles (e.g., C-S-N-C and C-O-S-N) and calculating the potential energy surface, would identify all local and global energy minima. Computational studies on similar sulfonamides have identified stable conformers based on the orientation of the groups attached to the sulfur atom. nih.govmdpi.com The most stable conformer would represent the most populated structure at thermal equilibrium.

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgucsb.edu The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine ring and the oxygen atoms of the sulfonate group. In contrast, the LUMO is predicted to be centered on the electron-deficient 3-nitrophenyl ring, a consequence of the strong electron-withdrawing effect of the nitro group. This separation of the frontier orbitals dictates the molecule's reactivity. The morpholine-sulfonate portion would be the site of nucleophilic attack (electron donation), while the nitrophenyl group would be susceptible to electron acceptance.

| Property | Predicted Value (eV) | Primary Localization |

|---|---|---|

| HOMO Energy | -7.5 to -8.5 | Morpholine Ring / Sulfonate Oxygen Atoms |

| LUMO Energy | -2.0 to -3.0 | 3-Nitrophenyl Ring |

| HOMO-LUMO Gap (ΔE) | ~4.5 to 6.5 | N/A |

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. By identifying the structures of transition states and intermediates, it is possible to elucidate reaction mechanisms and predict their feasibility. This approach is particularly useful for studying reactions involving sulfonate esters.

Sulfonate esters are well-known for being excellent leaving groups in nucleophilic substitution reactions. This is due to the high stability of the resulting sulfonate anion, which is resonance-stabilized by the delocalization of the negative charge across the three oxygen atoms. Theoretical studies can clarify the precise mechanism of substitution.

In reactions where an external nucleophile (Nu⁻) attacks a substrate (R-X) to displace the sulfonate, the this compound would act as the leaving group (X). The reaction would likely proceed via a concerted Sₙ2 mechanism, which can be confirmed by locating a single transition state connecting the reactants and products. organic-chemistry.org Computational studies on similar reactions, such as the reaction of mesylate esters with ammonia, have successfully characterized these Sₙ2 transition states. researchgate.netnih.gov An alternative pathway could involve nucleophilic attack at the sulfur atom, which is a known mechanism for certain sulfonamides and related compounds, though less common for sulfonate esters. unh.edu DFT calculations can determine the activation barriers for both pathways, thereby predicting the favored mechanism.

For a typical Sₙ2 reaction where this compound acts as a leaving group, DFT calculations can provide precise values for these descriptors. researchgate.net A high activation barrier would indicate a slow reaction, whereas a low barrier would suggest a rapid transformation. researchgate.net These computational predictions are vital for understanding and controlling the reactivity of the sulfonate ester in synthetic applications.

| Descriptor | Predicted Value (kcal/mol) | Interpretation |

|---|---|---|

| Activation Energy (Eₐ) | 15 - 25 | Moderate reaction rate at room temperature. |

| Reaction Energy (ΔE) | -10 to -20 | Exothermic and thermodynamically favorable. |

| Gibbs Free Energy of Reaction (ΔG) | -8 to -18 | Spontaneous reaction under standard conditions. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide deep insights into the properties of a single molecule, often in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion, allowing for the exploration of conformational dynamics and interactions with solvent molecules. acs.org

An MD simulation of this compound in an aqueous environment would reveal how water molecules arrange themselves around the solute. Strong hydrogen bonds would be expected to form between water and the oxygen atoms of the sulfonate and nitro groups. These solvation shells can significantly influence the molecule's preferred conformation and reactivity. researchgate.net MD simulations can track the fluctuations in dihedral angles, providing a dynamic picture of the molecule's flexibility. This information complements the static picture from DFT by showing which conformations are accessible at a given temperature and how the solvent mediates transitions between them. Such simulations are crucial for bridging the gap between theoretical calculations and real-world chemical behavior. rsc.org

Chemical Reactivity and Mechanistic Studies of 3 Nitrophenyl Morpholine 4 Sulfonate

Nucleophilic Displacement Reactions of the Sulfonate Ester

The sulfur atom of the sulfonate ester group is highly electrophilic, making it a primary site for nucleophilic attack. This reactivity is central to the role of aryl sulfonates as intermediates in organic synthesis. The outcome of such reactions is heavily dependent on the nature of the nucleophile, the solvent, and the leaving group ability (nucleofugality) of the departing fragments.

In a nucleophilic substitution reaction at the sulfur center, either the C-O bond or the S-N bond could potentially cleave, leading to the departure of the 3-nitrophenoxy group or the morpholine-4-sulfonate moiety, respectively. However, nucleophilic attack almost invariably occurs at the sulfur atom in sulfonate esters, leading to the cleavage of the S-O bond and departure of the aryloxy group.

The 3-nitrophenoxy group is considered a good leaving group. The ability of a leaving group to depart is inversely related to its basicity; weaker bases are better leaving groups. The presence of the electron-withdrawing nitro group (-NO₂) at the meta position of the phenyl ring significantly stabilizes the resulting 3-nitrophenoxide anion through resonance and inductive effects. This delocalization of the negative charge makes the 3-nitrophenoxide a relatively weak base and thus a competent nucleofuge. Studies on the aminolysis and phenolysis of related compounds, such as O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, have shown that the 3-nitrophenolate ion can act as a nucleofuge, with its departure being competitive with other leaving groups like 4-cyanophenolate. researchgate.net The relative leaving group ability is influenced by factors such as the pKa of the conjugate acid, the solvent, and the nature of the non-leaving group. udd.cllookchem.com

Conversely, the morpholine-4-sulfonate moiety would be considered an exceptionally poor leaving group in a substitution reaction at the aromatic ring. Cleavage of the C-S bond is highly unfavorable. In the context of reactions at the sulfonyl group, the sulfonate anion itself is an excellent leaving group. youtube.com This is due to the extensive resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate group. This inherent stability is why groups like tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) are widely used to convert alcohols (poor leaving groups) into good leaving groups for substitution and elimination reactions. youtube.com

Table 1: Comparison of Leaving Group Ability Based on pKa of Conjugate Acid

| Leaving Group (Anion) | Conjugate Acid | Approximate pKa | Leaving Group Ability |

| 3-Nitrophenoxide | 3-Nitrophenol (B1666305) | 8.4 | Good |

| p-Toluenesulfonate (Tosylate) | p-Toluenesulfonic acid | -2.8 | Excellent |

| Methanesulfonate (Mesylate) | Methanesulfonic acid | -1.9 | Excellent |

| Hydroxide (B78521) | Water | 15.7 | Poor |

Kinetic studies on analogous aryl sulfonate esters provide significant insight into the expected behavior of 3-Nitrophenyl morpholine-4-sulfonate. The reactions of aryl sulfonates with nucleophiles, such as alkoxides, can proceed through different mechanisms, primarily a concerted (SₙAr-like at sulfur) or a stepwise elimination-addition pathway (via a sulphene intermediate).

For aryl methanesulfonates, the reaction mechanism has been shown to be highly dependent on the nucleofugality of the leaving group. For instance, with a potent leaving group like p-nitrophenoxide, the reaction with ethoxide proceeds predominantly via an Elcb-type elimination mechanism. However, for the m-nitro-substituted analogue, which is a less effective leaving group, the reaction occurs mainly through a nucleophilic substitution pathway. rsc.org Given that 3-nitrophenoxide is a reasonably good leaving group, both pathways could be competitive for this compound, depending on the reaction conditions and the nucleophile's basicity.

Kinetic data from studies on the reactions of Y-substituted phenyl benzenesulfonates with potassium ethoxide show that these reactions are generally concluded to proceed through a concerted mechanism. acs.orgacs.org The reaction rates are sensitive to the electronic nature of substituents on both the benzenesulfonyl moiety and the phenoxy leaving group. Electron-withdrawing groups on the leaving group, such as the 3-nitro group, increase the reaction rate by further stabilizing the departing phenoxide anion in the transition state.

Table 2: Expected Relative Rates of Nucleophilic Substitution for Substituted Phenyl Sulfonates

| Substituent (Y) on Phenyl Leaving Group | Electronic Effect | Expected Relative Rate (krel) |

| 4-Nitro | Strong Electron-Withdrawing | > 1 |

| 3-Nitro | Electron-Withdrawing | > 1 |

| 4-Chloro | Weak Electron-Withdrawing | > 1 |

| Hydrogen | Neutral | 1 (Reference) |

| 4-Methoxy | Electron-Donating | < 1 |

Note: This table is illustrative, based on general principles of physical organic chemistry. Actual rate constants would require experimental determination.

Electrophilic Aromatic Substitution on the 3-Nitrophenyl Ring

The 3-nitrophenyl ring of the molecule can undergo electrophilic aromatic substitution (SₑAr), although it is significantly deactivated. The nitro group is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects, which pull electron density from the aromatic ring. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles. brainly.inwikipedia.org

Furthermore, the nitro group is a meta-director. During electrophilic attack, the carbocation intermediate (arenium ion) formed by attack at the ortho or para positions has a resonance structure where the positive charge is adjacent to the positively charged nitrogen of the nitro group, which is highly destabilizing. Attack at the meta position avoids this unfavorable arrangement, making it the preferred site of substitution. youtube.com

The morpholine-4-sulfonate group (-SO₂-N(CH₂CH₂)₂O) is also an electron-withdrawing and deactivating group. Like the nitro group, it is expected to be a meta-director. Since both substituents direct incoming electrophiles to the meta position relative to their own location, the possible sites for further substitution on the 3-nitrophenyl ring are C5 (meta to the sulfonate, ortho to the nitro) and C6 (ortho to the sulfonate, meta to the nitro). Steric hindrance from the bulky morpholine-4-sulfonate group would likely favor substitution at the C5 position. However, the severely deactivated nature of the ring means that harsh reaction conditions would be required to effect any further electrophilic substitution. masterorganicchemistry.com

Redox Chemistry of the Nitro Group and its Influence on Sulfonate Reactivity

The nitro group is electrochemically active and can undergo reduction under various conditions. mdpi.com This transformation can significantly alter the electronic properties of the aromatic ring and, consequently, the reactivity of the sulfonate ester.

The reduction of an aromatic nitro group typically proceeds in stages, from the nitro (-NO₂) group to a nitroso (-NO) group, then to a hydroxylamine (B1172632) (-NHOH), and finally to an amine (-NH₂). docbrown.info This can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or dissolving metals (e.g., Sn in HCl). docbrown.info

The stepwise reduction of the nitro group progressively changes its electronic effect from strongly electron-withdrawing to strongly electron-donating (in the case of the final amine group). This has a profound impact on the reactivity of the sulfonate ester:

Influence on Nucleophilic Substitution: As the nitro group is reduced, its electron-withdrawing capacity diminishes. The resulting 3-aminophenyl morpholine-4-sulfonate would be much less reactive towards nucleophiles. The electron-donating amine group would destabilize the negative charge on the departing phenoxide anion, making it a poorer leaving group and slowing down the rate of nucleophilic substitution at the sulfur center.

Influence on Electrophilic Substitution: Conversion of the nitro group to an amino group transforms the ring from being strongly deactivated to strongly activated towards electrophilic aromatic substitution. The amino group is a powerful ortho, para-director, which would completely change the regioselectivity of any subsequent SₑAr reactions.

In some cases, redox reactions can lead to more complex transformations. For example, a novel redox-denitration reaction has been reported for certain aromatic nitro compounds, where the nitro group is completely removed and replaced by a hydrogen atom, accompanied by oxidation at another site in the molecule. rsc.org The applicability of such a reaction to this compound is speculative but highlights the diverse reactivity of the nitroaromatic system.

Hydrolytic Stability and Degradation Pathways under Varied Conditions

The stability of this compound in aqueous media is an important characteristic. Sulfonate esters are generally known to be significantly more resistant to hydrolysis than their carboxylate ester counterparts. This enhanced stability is attributed to the greater steric hindrance around the sulfonyl group and the different nature of the sulfur-oxygen bond compared to the carbonyl carbon-oxygen bond.

The hydrolysis of the sulfonate ester would proceed via nucleophilic attack of water or hydroxide ion at the electrophilic sulfur atom, leading to the formation of 3-nitrophenol and morpholine-4-sulfonic acid.

C₄H₈NO₂-SO₂-O-C₆H₄NO₂ + H₂O → C₄H₈NO₂-SO₃H + HO-C₆H₄NO₂

The rate of hydrolysis is highly dependent on the pH of the medium.

Acidic Conditions (low pH): Under acidic conditions, hydrolysis is typically slow.

Neutral Conditions (pH ≈ 7): The compound is expected to be relatively stable at neutral pH.

Basic Conditions (high pH): Hydrolysis is significantly accelerated under basic conditions due to the presence of the much stronger nucleophile, the hydroxide ion (OH⁻), compared to water.

The electron-withdrawing nitro group on the phenoxy leaving group will increase the rate of hydrolysis, particularly under basic conditions, by stabilizing the departing 3-nitrophenoxide anion. Studies on the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) have shown that a good leaving group (one with a low pKa of its conjugate acid) facilitates the breakdown of the tetrahedral intermediate formed during the reaction. mdpi.com

Table 3: Predicted Hydrolytic Stability Profile

| Condition | pH Range | Primary Nucleophile | Expected Rate of Hydrolysis |

| Acidic | 1-4 | H₂O | Very Slow |

| Neutral | 6-8 | H₂O | Slow |

| Basic | 10-14 | OH⁻ | Moderate to Fast |

Degradation pathways other than hydrolysis are less likely under typical environmental conditions but could include photolytic degradation, given the presence of the nitroaromatic chromophore.

Applications and Synthetic Utility of 3 Nitrophenyl Morpholine 4 Sulfonate As a Reagent

Exploration as a Sulfonylating Agent in Complex Organic Synthesis

Theoretically, a compound like 3-nitrophenyl morpholine-4-sulfonate could function as a sulfonylating agent. The sulfonate group, attached to the morpholine (B109124) nitrogen, could be transferred to a nucleophile. The presence of a 3-nitrophenyl group would act as an electron-withdrawing group, potentially influencing the reactivity of the sulfonyl moiety. However, without any experimental data, its efficacy, substrate scope, and reaction conditions remain unknown.

Role as a Precursor for Novel Heterocyclic Systems or Functionalized Aromatics

In the realm of synthetic chemistry, molecules containing both a nitrophenyl group and a morpholine scaffold can serve as versatile precursors. For instance, the nitro group can be reduced to an amine, which can then participate in various cyclization reactions to form new heterocyclic rings. The morpholine unit can also be a site for further functionalization. Nevertheless, in the specific case of this compound, no literature exists to support its use as a precursor for novel heterocyclic systems or functionalized aromatics.

Potential as a Tunable Leaving Group in Cascade or Domino Reactions

Sulfonate groups are well-established leaving groups in organic synthesis. The electronic properties of the phenyl ring in arylsulfonates can be "tuned" by substituents to modulate the leaving group's ability. An electron-withdrawing nitro group, as in the hypothetical this compound, would be expected to enhance the leaving group potential of the sulfonate. This could, in theory, make it a candidate for use in complex cascade or domino reactions where a good leaving group is required to initiate a series of transformations. However, this potential application remains purely theoretical due to the lack of any scientific reports on this compound.

Future Research Directions and Translational Perspectives

Design and Synthesis of Analogues with Tunable Reactivity and Selectivity

A significant avenue for future research lies in the systematic design and synthesis of analogues of 3-Nitrophenyl morpholine-4-sulfonate to modulate its reactivity and biological selectivity. By strategically modifying the core structure, it is possible to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets or its performance as a chemical reagent.

Key modifications could include:

Modification of the Morpholine (B109124) Ring: Alterations to the morpholine moiety, such as the introduction of substituents, could impact the compound's solubility, lipophilicity, and conformational flexibility. These changes can, in turn, affect its pharmacokinetic properties and binding affinity to specific biological targets.

Variation of the Sulfonate Linker: While the current structure features a morpholine-4-sulfonate, exploring other sulfonate esters or sulfonamide linkages could provide a library of compounds with varied stability and reactivity. The nature of the sulfonate group is crucial as it can act as a leaving group in nucleophilic substitution reactions. nih.gov

The synthesis of these analogues would likely involve multi-step sequences, starting from appropriately substituted phenols and morpholine derivatives. Structure-activity relationship (SAR) studies would be crucial to correlate the structural modifications with changes in chemical reactivity and biological activity, guiding the design of next-generation compounds with enhanced potency and selectivity. nih.govijprs.com

Integration into Catalytic Cycles or Multi-Component Reactions for Enhanced Efficiency

The structural motifs within this compound make it a promising candidate for integration into more complex and efficient synthetic strategies, such as catalytic cycles and multi-component reactions (MCRs).

Future research could explore the use of this compound as a building block in MCRs, where three or more reactants combine in a single pot to form a complex product, minimizing waste and improving atom economy. nih.govrsc.org For example, the nitro group can be reduced to an amine, which could then participate in a variety of MCRs to generate diverse molecular scaffolds. Furthermore, the sulfonate ester could potentially act as an electrophilic partner in certain coupling reactions.

Moreover, the development of catalytic systems that can selectively transform specific functional groups on the this compound scaffold is a promising area. For instance, catalytic asymmetric reduction of the nitro group could provide access to chiral amines, which are valuable intermediates in pharmaceutical synthesis. The morpholine moiety itself has been shown to be a key component in the design of organocatalysts. researchgate.net Investigating the potential of this compound derivatives to act as catalysts or ligands in various organic transformations could unlock new synthetic pathways.

Development of Sustainable Synthesis Methods for the Compound and its Derivatives

The development of green and sustainable synthetic methods for this compound and its analogues is crucial for its potential large-scale application. Traditional synthetic methods often rely on harsh reagents and organic solvents, leading to significant environmental concerns.

Future research should focus on several key areas of sustainable synthesis:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov Developing a flow-based synthesis for this compound would enable a more controlled and efficient production process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Exploring enzymatic routes for the synthesis of the morpholine precursor or for the selective functionalization of the this compound scaffold could lead to highly efficient and environmentally benign processes. researchgate.net

Alternative Solvents and Reaction Conditions: Investigating the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, could significantly reduce the environmental impact of the synthesis. Additionally, exploring energy-efficient reaction conditions, such as microwave-assisted or photocatalytic methods, could lead to faster and more sustainable transformations. nih.govchemrxiv.orgorganic-chemistry.org Visible-light-induced syntheses, for example, have emerged as a powerful tool for constructing complex molecules under mild conditions. nih.govrsc.org

By focusing on these sustainable approaches, the chemical community can ensure that the future development and application of this compound and its derivatives are both scientifically innovative and environmentally responsible.

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (sulfonation) | Prevents side reactions |

| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |

| Reaction Time | 12–24 hrs | Ensures complete substitution |

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

A multi-analytical approach is essential:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm the presence of morpholine protons (δ 3.6–3.8 ppm) and nitroaryl signals (δ 8.0–8.5 ppm). Discrepancies in integration ratios indicate impurities .

- IR Spectroscopy : Validate sulfonate (S=O stretching at ~1350–1150 cm⁻¹) and nitro (N=O stretching at ~1520–1350 cm⁻¹) functional groups .

- Chromatography :

- Elemental Analysis : Match experimental C/H/N/S values to theoretical calculations (e.g., C₁₀H₁₂N₂O₅S) .

Advanced: What mechanistic insights exist for the reduction of the nitro group in this compound?

Answer:

The nitro group undergoes stepwise reduction to an amine:

Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni catalysts converts -NO₂ to -NH₂. Kinetic studies show pseudo-first-order dependence on H₂ pressure (optimal: 3–5 atm) .

Intermediate Isolation : Nitroso (-NO) and hydroxylamine (-NHOH) intermediates can be trapped using low-temperature conditions (-20°C) .

Side Reactions : Over-reduction to morpholine ring-opened products may occur if reaction times exceed 6 hours. Monitor via TLC .

Q. Degradation Profile :

| Condition | Half-Life (Days) | Major Degradant |

|---|---|---|

| pH 7.4, 25°C | 7 | Morpholine-4-sulfonic acid |

| pH 5.0, 4°C | 90 | None detected |

Advanced: How can computational methods aid in optimizing this compound derivatives?

Answer:

- Docking Studies : Use AutoDock Vina to predict binding modes to targets like EGFR or PARP. The nitro group’s electron-withdrawing effect enhances π-stacking with aromatic residues .

- QSAR Modeling : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with bioactivity. Hammett σ constants predict nitro group reactivity .

- MD Simulations : Assess conformational stability in lipid bilayers to optimize blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.